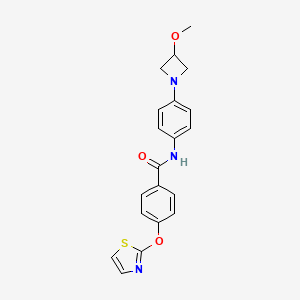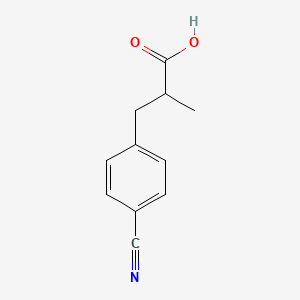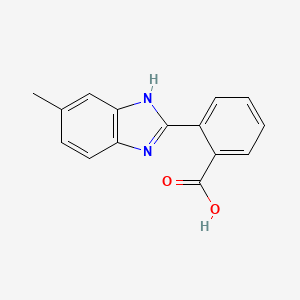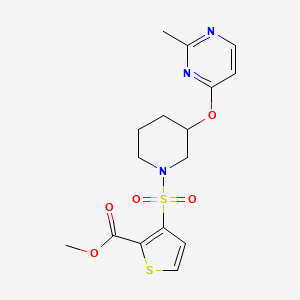![molecular formula C16H12N6O B2446529 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide CAS No. 1797718-28-5](/img/structure/B2446529.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic for optical applications due to their tunable photophysical properties . They have been used in the development of novel positron emission tomography (PET) tracers for glioma imaging .
Synthesis Analysis
The synthesis of similar compounds involves combining a starting compound with another reactant to afford the desired pyrimidine ring heterocycle . This is followed by de-protection of the methyl ether to reveal the phenol moiety via reaction with hydrogen bromide, HBr .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs favor large absorption/emission intensities as a result of the intramolecular charge transfer (ICT) to/from this ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Wissenschaftliche Forschungsanwendungen
Enaminones as Building Blocks
Enaminones serve as versatile intermediates for synthesizing various heterocyclic compounds with potential antitumor and antimicrobial activities. A study by Riyadh (2011) explored the synthesis of novel N-arylpyrazole-containing enaminones, leading to the development of compounds with inhibitory effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2). These compounds were compared to 5-fluorouracil, showcasing their potential as antitumor agents. Additionally, selected products were evaluated for their antimicrobial activity, indicating a broad application in fighting infections and cancer (Riyadh, 2011).
Antimicrobial and Antiviral Applications
N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, synthesized through a three-component reaction, have shown antimicrobial activity. The structural confirmation of these compounds was achieved using IR, 1H NMR spectroscopy, and mass spectrometry. This synthesis approach opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria (Gein et al., 2010).
Anticancer and Anti-Inflammatory Agents
The synthesis of novel pyrazolopyrimidines derivatives, evaluated for their anticancer and anti-5-lipoxygenase activities, highlights the potential therapeutic applications of these compounds. A specific study reported the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation against cytotoxicity in HCT-116 and MCF-7 cell lines. These compounds exhibited promising results, suggesting their use in treating cancer and inflammation (Rahmouni et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the development of pyrazolo[1,5-a]pyrimidines include their use in the development of novel PET tracers for glioma imaging and potentially imaging of other solid tumors . They also have potential applications in the field of fluorescent organic compounds for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Eigenschaften
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-10-6-15-18-7-11(9-22(15)21-10)19-16(23)14-8-17-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLBVFKOUVQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)



![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)